2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid
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Overview
Description
2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the isoxazole ring imparts unique chemical properties, making this compound of significant interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted isoxazoles
Scientific Research Applications
Chemistry
In chemistry, 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. Their ability to modulate specific molecular pathways makes them valuable in therapeutic research.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylisoxazol-3-yl)acetic acid
- 2-(5-Chloromethylisoxazol-3-yl)acetic acid
- 2-(5-Bromomethylisoxazol-3-yl)acetic acid
Uniqueness
Compared to its analogs, 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a more potent and versatile compound for various applications.
Properties
Molecular Formula |
C6H4F3NO3 |
---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)4-1-3(10-13-4)2-5(11)12/h1H,2H2,(H,11,12) |
InChI Key |
PWRWAHNRFUWSCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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